

# Application Notes: Immunohistochemical Detection of Phospho-Histone H3 (Ser10) in Rat Brain Tissue

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## Compound of Interest

Compound Name: *Peptide histidine isoleucine*

Cat. No.: *B1591452*

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## Introduction

Phospho-Histone H3 (pHH3) is a critical marker for identifying cells undergoing mitosis.[1] Histone H3, a core component of the nucleosome, undergoes various post-translational modifications that influence chromatin structure and gene expression.[2][3] The phosphorylation of Histone H3 at Serine 10 (Ser10) is tightly correlated with chromosome condensation during the G2/M phase of the cell cycle, making it an invaluable tool for assessing cell proliferation.[1][4] In neurobiology and drug development, analyzing the distribution and quantity of pHH3-positive cells in rat brain tissue can provide crucial insights into processes such as adult neurogenesis, tumor grading, and the cellular response to various stimuli or therapeutic agents.[5][6]

This document provides a detailed protocol for the immunohistochemical (IHC) staining of pHH3 (Ser10) in formalin-fixed, paraffin-embedded (FFPE) rat brain tissue. The protocol outlines all steps from tissue preparation to visualization and includes recommendations for antibody selection, antigen retrieval, and signal detection.

## Experimental Protocols

This protocol is designed for the chromogenic detection of Phospho-Histone H3 (Ser10) in FFPE rat brain sections using a horseradish peroxidase (HRP)-based system.

## I. Required Materials

### Reagents and Buffers:

- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized Water
- Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
- Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 10% Normal Goat Serum with 1% BSA in TBS)[[7](#)]
- Primary Antibody: Rabbit Polyclonal anti-Phospho-Histone H3 (Ser10)
- Secondary Antibody: Goat anti-Rabbit IgG H&L (HRP-conjugated)
- DAB (3,3'-Diaminobenzidine) Substrate Kit
- Hematoxylin Counterstain
- Mounting Medium (permanent)

### Equipment:

- Microtome
- Microscope slides (pre-coated/adhesive)
- Coplin jars or staining dishes
- Water bath, pressure cooker, or microwave for antigen retrieval
- Humidified incubation chamber[[7](#)]

- Light microscope

## II. Step-by-Step Staining Procedure

### A. Deparaffinization and Rehydration

- Place slides in Xylene: 2 changes, 5 minutes each.
- Transfer slides to 100% Ethanol: 2 changes, 3 minutes each.
- Transfer slides to 95% Ethanol: 1 change, 3 minutes.
- Transfer slides to 70% Ethanol: 1 change, 3 minutes.
- Rinse slides thoroughly in deionized water.

### B. Antigen Retrieval This is a critical step for unmasking the epitope in FFPE tissue.[\[8\]](#)

- Pre-heat the Antigen Retrieval Buffer (Tris-EDTA, pH 9.0) to 95-100°C in a water bath, pressure cooker, or microwave.[\[8\]](#)[\[9\]](#)
- Immerse the slides in the pre-heated buffer and incubate for 10-30 minutes.[\[8\]](#)
- Remove the container from the heat source and allow the slides to cool to room temperature (approx. 30-60 minutes).[\[10\]](#)[\[11\]](#)
- Rinse slides with TBS or PBS for 3 changes, 5 minutes each.[\[11\]](#)

### C. Peroxidase and Protein Blocking

- Incubate sections in 3% Hydrogen Peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[\[1\]](#)[\[12\]](#)
- Rinse slides with TBS for 3 changes, 5 minutes each.
- Apply Protein Blocking Buffer (e.g., 10% normal serum from the secondary antibody host species in TBS) and incubate for at least 1 hour at room temperature in a humidified chamber.[\[7\]](#)[\[13\]](#) This step minimizes non-specific antibody binding.[\[12\]](#)

#### D. Antibody Incubation

- Drain the blocking solution from the slides without rinsing.
- Apply the primary antibody against Phospho-Histone H3 (Ser10), diluted in TBS with 1% BSA, to the sections.
- Incubate overnight at 4°C in a humidified chamber.[\[7\]](#)

#### E. Detection

- The next day, allow slides to come to room temperature.
- Rinse slides with TBS for 3 changes, 15 minutes each.[\[7\]](#)
- Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
- Incubate for 1-2 hours at room temperature in a humidified chamber.[\[7\]](#)
- Rinse slides with TBS for 3 changes, 15 minutes each.[\[7\]](#)

#### F. Visualization and Counterstaining

- Prepare the DAB substrate solution according to the manufacturer's kit instructions.
- Apply the DAB solution to the sections and incubate for 5-7 minutes, or until a brown precipitate is visible under the microscope.[\[1\]](#)
- Immediately stop the reaction by rinsing the slides in running deionized water.
- Counterstain the sections with Hematoxylin for 1-2 minutes to visualize cell nuclei.[\[1\]](#)
- "Blue" the hematoxylin by rinsing in a gentle stream of tap water or using a bluing solution.[\[1\]](#)

#### G. Dehydration and Mounting

- Dehydrate the sections through a graded series of ethanol: 70%, 95%, and 100% (2 minutes each).

- Clear the sections in Xylene (2 changes, 3 minutes each).
- Apply a drop of permanent mounting medium and coverslip the slides.
- Allow the slides to dry before microscopic examination.

## Data Presentation

Quantitative parameters for the protocol are summarized in the tables below for easy reference.

Table 1: Reagent and Buffer Compositions

Reagent/Buffer	Component	Concentration/pH
Antigen Retrieval Buffer	Tris-Base, EDTA	10 mM Tris, 1 mM EDTA, pH 9.0[9][11]
Wash Buffer	Tris-Buffered Saline (TBS)	50 mM Tris, 150 mM NaCl, pH 7.2-7.6[1][11]
Peroxidase Block	Hydrogen Peroxide in Water	3%[12]
Protein Block	Normal Serum, BSA, TBS	10% Serum, 1% BSA in TBS[7]
Antibody Diluent	Bovine Serum Albumin (BSA) in TBS	1% BSA in TBS[7]

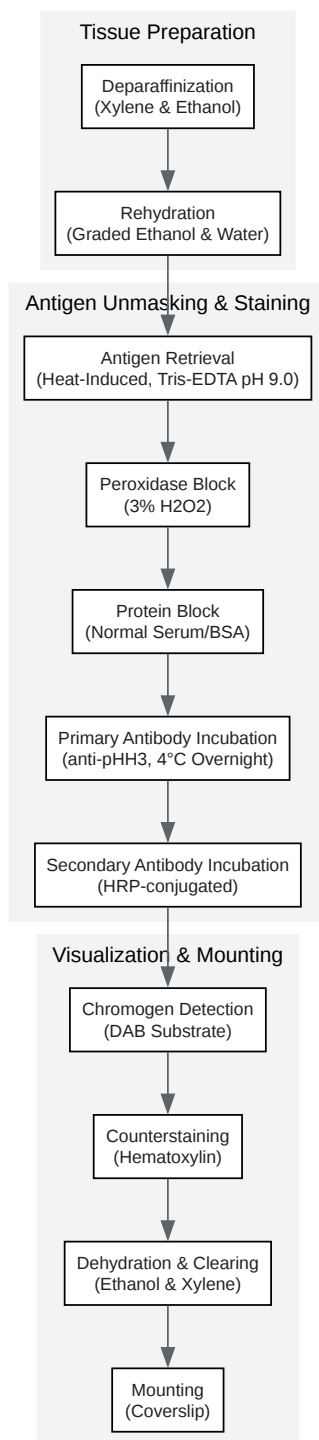
Table 2: Antibody Dilutions and Incubation Parameters

Step	Antibody/Reagent	Recommended Dilution	Incubation Time	Temperature
Primary Antibody	Rabbit anti-pHH3 (Ser10)	1:100 - 1:4000 (optimize for specific antibody) <a href="#">[9]</a> <a href="#">[14]</a>	Overnight	4°C <a href="#">[7]</a>
Secondary Antibody	HRP-conjugated Goat anti-Rabbit	Per manufacturer's instructions	1 - 2 hours	Room Temp <a href="#">[7]</a>
Chromogen	DAB Substrate	Per manufacturer's instructions	5 - 7 minutes	Room Temp <a href="#">[1]</a>
Counterstain	Hematoxylin	Ready-to-use	1 - 2 minutes	Room Temp <a href="#">[1]</a>

## Mandatory Visualization

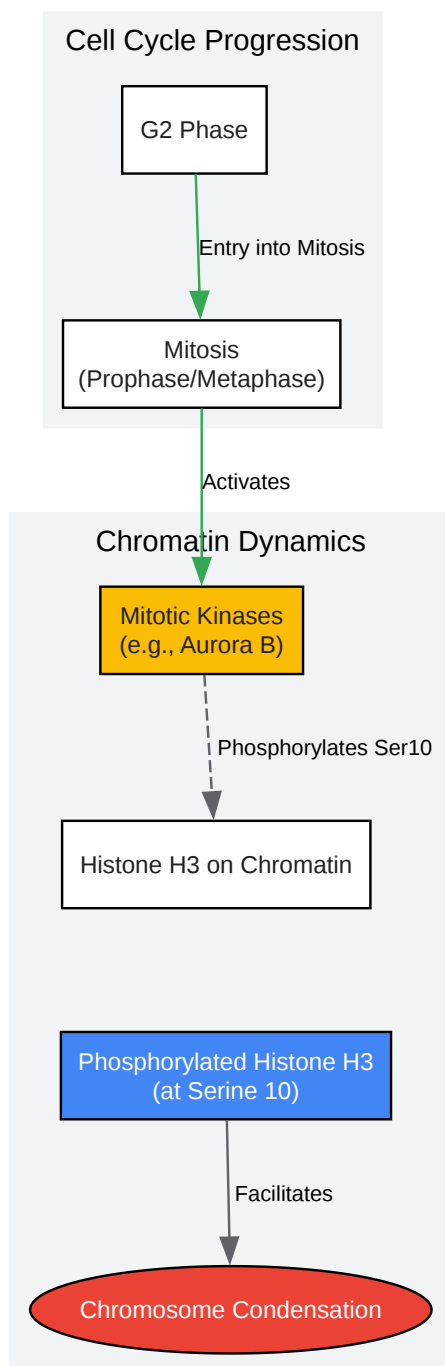
The following diagrams illustrate the experimental workflow and the biological context of Histone H3 phosphorylation.

## Immunohistochemistry Workflow for pHH3 in Rat Brain

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Caption: Experimental workflow for pHH3 immunohistochemistry.

## Role of Histone H3 Phosphorylation in Mitosis

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Caption: Pathway of Histone H3 phosphorylation during mitosis.



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